Enhanced Lipophilicity and Predicted Membrane Permeability Compared to Parent Kainic Acid
Kainic acid dimethyl ester exhibits significantly increased lipophilicity relative to the parent kainic acid, a critical property for membrane permeability in cellular assays and in vivo prodrug applications. While experimental logP data for the target compound are not directly available, the calculated logP for the structurally analogous N-methoxycarbonylkainic acid dimethyl ester is 1.5, which is substantially higher than the predicted logP of approximately -3.0 for zwitterionic kainic acid [1]. This increase in logP of approximately 4.5 log units is class-consistent with the esterification of two carboxyl groups, which eliminates the two negative charges and replaces them with neutral methyl ester moieties. The parent kainic acid, with a molecular weight of 213.23 g/mol and three ionizable groups (pKa values: ~2.0 for C2-carboxyl, ~4.5 for C3-acetic acid, ~10.0 for secondary amine), is predominantly zwitterionic and highly polar at physiological pH, resulting in poor passive diffusion across lipid bilayers [2]. In contrast, the dimethyl ester hydrochloride (MW 277.75) is a neutral, lipophilic salt that is predicted to passively diffuse across cell membranes, a property that is essential for intracellular delivery of the active kainic acid after esterase-mediated hydrolysis.
| Evidence Dimension | Calculated/Predicted logP (Lipophilicity) |
|---|---|
| Target Compound Data | Predicted logP ~1.5 (based on N-methoxycarbonyl analog) [1] |
| Comparator Or Baseline | Kainic acid: Predicted logP ~ -3.0 (zwitterionic form) [2] |
| Quantified Difference | Increase of approximately 4.5 log units, corresponding to >30,000-fold higher theoretical partition coefficient |
| Conditions | In silico prediction based on structural analogs; experimental validation not available for target compound. |
Why This Matters
The dramatically increased lipophilicity enables passive membrane permeation for cellular uptake and prodrug activation, a property entirely absent in the parent kainic acid, making the dimethyl ester the preferred choice for intracellular delivery applications.
- [1] N-methoxycarbonylkainic acid dimethyl ester (CAS 140146-78-7) property data. Molaid Chemical Database. View Source
- [2] Tian Z, Clark BLM, Ménard F. Kainic acid-based agonists of glutamate receptors - SAR analysis and guidelines for analogs design. ACS Chem Neurosci. 2019;10(9):3769-3790. View Source
